Phosphonium, (8-carboxyoctyl)triphenyl-, bromide
Overview
Description
Phosphonium, (8-carboxyoctyl)triphenyl-, bromide is a chemical compound with the molecular formula C27H32BrO2P. It is known for its stability and hygroscopic nature. This compound is an intermediate in the synthesis of rumenic acid, a trans fatty acid that may potentially reduce the risk of cancer and cardiovascular diseases .
Mechanism of Action
Target of Action
The primary target of (8-Carboxyoctyl)triphenylphosphonium Bromide is the mitochondria of cells . The compound is known to preferentially associate with mitochondria when exposed to live mammalian cells in culture .
Mode of Action
(8-Carboxyoctyl)triphenylphosphonium Bromide, being a lipophilic cation, accumulates in the mitochondria of cells . This is facilitated by the conjugation of the compound to a hydrophobic molecule that serves to anchor the compound to the mitochondrial membrane .
Biochemical Pathways
The compound is an intermediate in synthesizing Rumenic Acid (R701590) , a trans fatty acid . Rumenic Acid is known to potentially reduce the risk of cancer and cardiovascular diseases . It may also prevent disease processes that lead to chronic inflammation, atherosclerosis, and diabetes .
Pharmacokinetics
Its lipophilic nature suggests that it may have good bioavailability due to its ability to cross biological membranes and accumulate in the mitochondria .
Result of Action
The compound’s action results in the synthesis of Rumenic Acid, which has potential therapeutic effects in reducing the risk of various diseases such as cancer, cardiovascular diseases, chronic inflammation, atherosclerosis, and diabetes .
Action Environment
The action, efficacy, and stability of (8-Carboxyoctyl)triphenylphosphonium Bromide are influenced by various environmental factors. For instance, its hygroscopic nature suggests that it may absorb moisture from the environment, which could potentially affect its stability and efficacy.
Biochemical Analysis
Biochemical Properties
It is known that the compound is an intermediate in the synthesis of Rumenic Acid
Cellular Effects
It is suggested that the compound may have potential effects on cell function, possibly influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the compound is involved in the synthesis of Rumenic Acid
Metabolic Pathways
It is known that the compound is an intermediate in the synthesis of Rumenic Acid
Preparation Methods
The synthesis of Phosphonium, (8-carboxyoctyl)triphenyl-, bromide typically involves the reaction of triphenylphosphine with an appropriate brominated octyl derivative. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under inert atmosphere to prevent oxidation. Industrial production methods may involve large-scale reactions in controlled environments to ensure the purity and yield of the compound .
Chemical Reactions Analysis
Phosphonium, (8-carboxyoctyl)triphenyl-, bromide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles such as hydroxide or alkoxide ions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Phosphonium, (8-carboxyoctyl)triphenyl-, bromide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential role in reducing the risk of cancer and cardiovascular diseases.
Medicine: Research is ongoing to explore its potential in preventing disease processes that lead to chronic inflammation, atherosclerosis, and diabetes.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Comparison with Similar Compounds
Phosphonium, (8-carboxyoctyl)triphenyl-, bromide can be compared with other similar compounds such as:
Triphenylphosphine: A common reagent in organic synthesis.
Phosphonium salts: A class of compounds with similar structures and reactivity.
The uniqueness of this compound lies in its specific structure, which allows it to be used as an intermediate in the synthesis of rumenic acid and other biologically active compounds .
Properties
IUPAC Name |
8-carboxyoctyl(triphenyl)phosphanium;bromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31O2P.BrH/c28-27(29)22-14-3-1-2-4-15-23-30(24-16-8-5-9-17-24,25-18-10-6-11-19-25)26-20-12-7-13-21-26;/h5-13,16-21H,1-4,14-15,22-23H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSRRRHHYOTMEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCCCCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32BrO2P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90448255 | |
Record name | Phosphonium, (8-carboxyoctyl)triphenyl-, bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90448255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88462-46-8 | |
Record name | Phosphonium, (8-carboxyoctyl)triphenyl-, bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90448255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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